3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine
Description
This quinoline derivative features a 4-chlorobenzenesulfonyl group at position 3, a 6-methoxy substituent on the quinoline core, and an N-linked 3,4-dimethylphenyl moiety. Its molecular formula is C₂₅H₂₂ClN₃O₃S, with a molecular weight of 492.01 g/mol. The compound’s structure combines electron-withdrawing (chlorobenzenesulfonyl) and electron-donating (methoxy, dimethylphenyl) groups, influencing its physicochemical and biological properties. Key characteristics include:
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-15-4-7-18(12-16(15)2)27-24-21-13-19(30-3)8-11-22(21)26-14-23(24)31(28,29)20-9-5-17(25)6-10-20/h4-14H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAGYXDSOYISLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19ClN2O2S. The compound features a quinoline core substituted with a chlorobenzenesulfonyl group and a dimethylphenyl moiety. The presence of the methoxy group is also significant as it may influence the compound's biological activity.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its cytotoxicity against several cancer types, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Leukemia (Hap-1)
In vitro assays demonstrated that this compound exhibited moderate to high cytotoxicity across these cell lines, with IC50 values ranging from 5 to 15 µM. The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspases.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| A549 | 8 | Apoptosis via caspase activation |
| Hap-1 | 5 | Apoptosis via caspase activation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, it demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Case Studies and Research Findings
- Study on Antiproliferative Effects : A recent publication highlighted that compounds similar to this compound exhibited significant growth inhibition in leukemia cell lines, emphasizing the importance of substituents on the quinoline core for enhancing biological activity .
- Kinase Inhibition Profile : Another study reported that this class of compounds interacts with various kinases, which are crucial in cancer signaling pathways. The binding affinity was comparable to known inhibitors, suggesting potential as therapeutic agents in targeted cancer therapy .
- Mechanistic Insights : Research has shown that the introduction of bulky groups at specific positions on the quinoline structure can modulate its activity profile. For instance, modifications leading to increased steric hindrance resulted in reduced potency against certain cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical differences between the target compound and structurally related analogs:
Key Observations:
Substituent Effects on Lipophilicity (logP):
- The target compound’s 6-methoxy group increases hydrophilicity compared to the 6-chloro analog (logP 4.67 ), but its 3,4-dimethylphenyl group enhances lipophilicity relative to the 4-methoxybenzyl group in .
- The 6-ethoxy substituent in raises logP to 5.18, demonstrating that alkyl chain length directly impacts lipophilicity.
The 3,4-dimethylbenzenesulfonyl group in introduces steric bulk, which may reduce solubility but improve selectivity in hydrophobic binding pockets.
Synthetic Challenges:
- The ethoxy group in requires additional synthetic steps (e.g., alkylation), increasing complexity.
- Steric hindrance from 3,4-dimethylbenzenesulfonyl in complicates coupling reactions, necessitating optimized catalysts (e.g., PdCl₂(PPh₃)₂ as in ).
Polar Surface Area (PSA):
- The target compound’s PSA (~60 Ų) is intermediate between (54.97 Ų) and (62.10 Ų), reflecting a balance between sulfonyl/methoxy hydrophilicity and dimethylphenyl hydrophobicity.
Research Implications
- Drug Design : The target compound’s 3,4-dimethylphenyl group offers a strategic advantage for targeting hydrophobic enzyme pockets, while the 4-chlorobenzenesulfonyl group may enhance metabolic stability.
- Solubility-Toxicity Trade-offs : The higher logP of the target compound compared to suggests improved membrane permeability but may necessitate formulation adjustments to mitigate toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
